molecular formula C19H21N3O5 B271113 1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Cat. No. B271113
M. Wt: 371.4 g/mol
InChI Key: SLBNNFUHASRBPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as DPCPX, and it is a potent and selective antagonist of the adenosine A1 receptor.

Scientific Research Applications

DPCPX has been used extensively in scientific research as a tool to study the adenosine A1 receptor. Adenosine is a purine nucleoside that acts as a neuromodulator in the central nervous system. It is involved in a wide range of physiological processes, including sleep, pain perception, and cardiovascular regulation. Adenosine exerts its effects by binding to specific receptors, including the A1 receptor.
DPCPX has been used to study the role of the adenosine A1 receptor in various physiological processes. For example, DPCPX has been used to investigate the role of the A1 receptor in sleep regulation. Studies have shown that DPCPX can block the sleep-promoting effects of adenosine, suggesting that the A1 receptor is involved in the regulation of sleep.

Mechanism of Action

DPCPX exerts its effects by binding to the adenosine A1 receptor and blocking its activation by adenosine. The A1 receptor is a G protein-coupled receptor that is coupled to the inhibitory G protein, Gi. Activation of the A1 receptor by adenosine leads to the inhibition of adenylate cyclase and a decrease in cyclic AMP levels. This, in turn, leads to a decrease in the activity of protein kinase A and a decrease in the phosphorylation of various target proteins.
Biochemical and Physiological Effects
DPCPX has been shown to have a wide range of biochemical and physiological effects. For example, DPCPX has been shown to inhibit the release of neurotransmitters such as acetylcholine, dopamine, and glutamate. This suggests that the A1 receptor is involved in the regulation of neurotransmitter release.
DPCPX has also been shown to have cardiovascular effects. Studies have shown that DPCPX can increase heart rate and blood pressure, suggesting that the A1 receptor is involved in the regulation of cardiovascular function.

Advantages and Limitations for Lab Experiments

DPCPX has several advantages for use in lab experiments. It is a potent and selective antagonist of the adenosine A1 receptor, which makes it a valuable tool for studying the role of the A1 receptor in various physiological processes. DPCPX is also relatively stable and can be easily synthesized in the lab.
However, there are also limitations to the use of DPCPX in lab experiments. For example, DPCPX is not a perfect antagonist and may have off-target effects. Additionally, the effects of DPCPX may be influenced by factors such as the concentration of adenosine and the expression level of the A1 receptor.

Future Directions

There are several future directions for the study of DPCPX and the adenosine A1 receptor. One area of interest is the role of the A1 receptor in pain perception. Studies have shown that adenosine can modulate pain perception, and the A1 receptor may be involved in this process. DPCPX could be used to investigate the role of the A1 receptor in pain perception and the potential therapeutic applications of A1 receptor antagonists for the treatment of pain.
Another area of interest is the role of the A1 receptor in cardiovascular function. DPCPX has been shown to have cardiovascular effects, and further studies could investigate the potential therapeutic applications of A1 receptor antagonists for the treatment of cardiovascular disease.
In conclusion, DPCPX is a potent and selective antagonist of the adenosine A1 receptor that has been extensively used in scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on DPCPX and the adenosine A1 receptor could lead to new insights into the role of adenosine in various physiological processes and the potential therapeutic applications of A1 receptor antagonists.

Synthesis Methods

The synthesis of DPCPX involves several steps, including the reaction of 2,5-dimethylphenylacetic acid with oxalyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 5-methylisoxazole-3-carboxamide to form the amide intermediate. The amide is then treated with methanesulfonyl chloride to form the corresponding mesylate. Finally, the mesylate is reacted with methylamine to form the final product, DPCPX.

properties

Product Name

1-(2,5-Dimethyl-phenyl)-5-oxo-pyrrolidine-3-carboxylic acid (5-methyl-isoxazol-3-ylcarbamoyl)-methyl ester

Molecular Formula

C19H21N3O5

Molecular Weight

371.4 g/mol

IUPAC Name

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 1-(2,5-dimethylphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C19H21N3O5/c1-11-4-5-12(2)15(6-11)22-9-14(8-18(22)24)19(25)26-10-17(23)20-16-7-13(3)27-21-16/h4-7,14H,8-10H2,1-3H3,(H,20,21,23)

InChI Key

SLBNNFUHASRBPU-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C

Canonical SMILES

CC1=CC(=C(C=C1)C)N2CC(CC2=O)C(=O)OCC(=O)NC3=NOC(=C3)C

Origin of Product

United States

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